

D-Psicose: A Technical Guide to the C-3 Epimer of D-Fructose

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For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Psicose (also known as D-Allulose) is a rare monosaccharide and a C-3 epimer of D-fructose.[1][2][3] This naturally occurring ketohexose is found in small quantities in various foods like wheat, figs, and raisins.[2] Its significance in the scientific and pharmaceutical communities stems from its unique physiological properties: it is a low-calorie sweetener with approximately 70% of the sweetness of sucrose but with virtually zero calories.[4][5] Extensive research has demonstrated its potential health benefits, including anti-hyperglycemic, anti-hyperlipidemic, and anti-obesity effects, making it a promising candidate for managing metabolic disorders such as type 2 diabetes.[5][6][7] This technical guide provides an in-depth overview of the core aspects of **D-Psicose**, including its biochemical properties, metabolic fate, mechanisms of action, and relevant experimental data.

Biochemical Profile and Production

D-Psicose is a ketohexose with the same chemical formula as fructose (C6H12O6) but differs in the stereochemistry at the third carbon position.[3][8][9] This structural difference is the basis for its distinct metabolic and physiological properties.

Enzymatic Production: The large-scale production of **D-Psicose** has been made possible through enzymatic epimerization of D-fructose.[8][10] The key enzymes involved are D-tagatose 3-epimerase (DTEase) and **D-psicose** 3-epimerase (DPEase), which belong to the D-



ketose 3-epimerase (DKEase) family.[3][8][10] These enzymes catalyze the reversible conversion of D-fructose to **D-Psicose**.[10]



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Figure 1: Enzymatic production of **D-Psicose** from D-fructose.

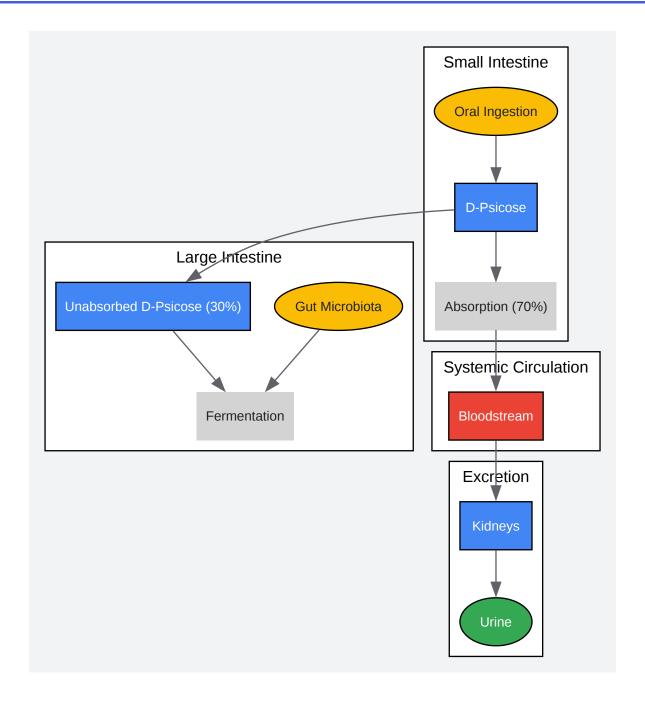
Metabolism and Pharmacokinetics

Unlike its epimer D-fructose, **D-Psicose** is poorly metabolized in the human body.[8][10] Approximately 70% of ingested **D-Psicose** is absorbed in the small intestine and subsequently excreted in the urine without being utilized for energy.[11] The remaining 30% reaches the large intestine, where it is partially fermented by the gut microbiota.[11][12]

Absorption, Distribution, and Excretion

Studies in rats have shown that orally administered **D-Psicose** is well-absorbed and rapidly eliminated.[13] Peak blood concentrations are observed within an hour of ingestion, followed by a swift decline.[13] The absorbed **D-Psicose** is distributed to various organs, with the highest concentrations found in the liver and kidneys, before being excreted primarily through urine.[13]





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Figure 2: Metabolic fate of orally ingested **D-Psicose**.

Mechanism of Action: Anti-Hyperglycemic Effects

D-Psicose exerts its anti-hyperglycemic effects through multiple mechanisms, primarily by modulating carbohydrate digestion and glucose metabolism.

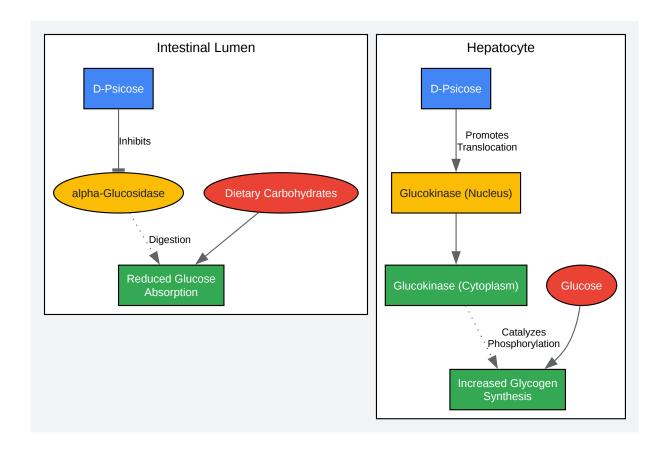
Inhibition of Intestinal α-Glucosidases



In vitro and in vivo studies have demonstrated that **D-Psicose** potently inhibits intestinal α -glucosidase enzymes, specifically sucrase and maltase.[1] This inhibition slows down the digestion of sucrose and maltose into absorbable monosaccharides, thereby blunting the postprandial rise in blood glucose levels.[1]

Enhancement of Hepatic Glucokinase Activity

D-Psicose has been shown to promote the translocation of glucokinase from the nucleus to the cytoplasm in hepatocytes.[6][14] This translocation enhances glucokinase activity, leading to increased phosphorylation of glucose to glucose-6-phosphate, which in turn promotes glycogen synthesis and hepatic glucose uptake.[6][14]



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Figure 3: Key mechanisms of **D-Psicose**'s anti-hyperglycemic action.



Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from various studies investigating the effects of **D-Psicose**.

Table 1: Effects of D-Psicose on Postprandial Blood

Glucose in Rats

Treatment Group	Dose	Carbohydra te Load	Peak Plasma Glucose (mg/dL)	% Reduction vs. Control	Reference
Sucrose (Control)	-	2 g/kg	~160	-	[1]
Sucrose + D- Psicose	0.2 g/kg	2 g/kg	~120	~25%	[1]
Maltose (Control)	-	2 g/kg	~175	-	[1]
Maltose + D- Psicose	0.2 g/kg	2 g/kg	~130	~26%	[1]

Table 2: Long-Term Effects of D-Psicose on Body Weight

and Adipose Tissue in Rats

Diet Group	Duration	Final Body Weight (g)	Intra- abdominal Adipose Tissue Weight (g)	Reference
Sucrose (Control)	18 months	~700	~45	[15]
D-Psicose (3%)	18 months	~650	~35	[15]



Table 3: Effects of D-Psicose on Glucose and Insulin

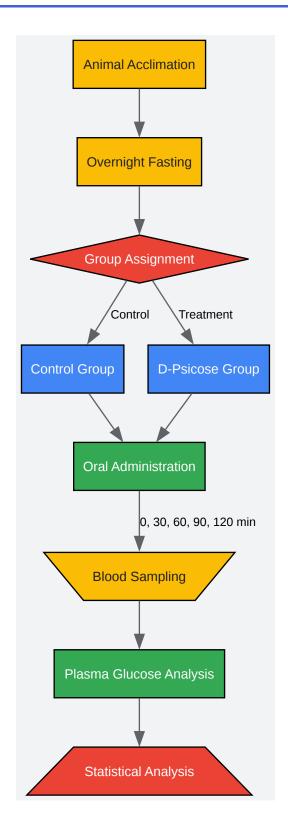
Levels in Type 2 Diabetic Rats (OLETF)

Treatment Group	Duration	Blood Glucose (mg/dL)	Serum Insulin (ng/mL)	Reference
Control (OLETF)	13 weeks	~250	~8.5	[6]
D-Psicose (5% in water)	13 weeks	~180	~5.0	[6]

Experimental ProtocolsIn Vivo Study: Oral Carbohydrate Tolerance Test in Rats

- Animals: Male Wistar rats.
- Acclimation: Standard laboratory conditions for at least one week.
- Fasting: Overnight fasting prior to the experiment.
- Treatment Groups:
 - Control Group: Administered a solution of sucrose (2 g/kg body weight) or maltose (2 g/kg body weight).
 - D-Psicose Group: Administered a solution of sucrose or maltose along with D-Psicose
 (0.2 g/kg body weight).
- Blood Sampling: Blood samples were collected from the tail vein at 0, 30, 60, 90, and 120 minutes post-administration.
- Analysis: Plasma glucose concentrations were determined using a glucose oxidase method.
- Statistical Analysis: Data were analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significant differences between groups.





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Figure 4: Workflow for the oral carbohydrate tolerance test.



Long-Term Toxicity and Efficacy Study in Rats

- Animals: Male Wistar rats (3 weeks old).
- Dietary Groups:
 - Control Group: Fed a standard diet containing 3% sucrose.
 - D-Psicose Group: Fed a standard diet containing 3% D-Psicose.
- Duration: 12 to 18 months.
- Parameters Measured:
 - Body weight and food intake (weekly).
 - Intra-abdominal adipose tissue weight (at sacrifice).
 - Blood chemistry and hematology (at sacrifice).
 - Gross pathology and histopathology of major organs.
- Statistical Analysis: Comparison between the two groups using t-tests or other appropriate statistical methods.

Safety and Regulatory Status

D-Psicose has been found to have low toxicity, with an LD50 value of 16 g/kg in rats.[15] Long-term studies in rats have not shown any adverse effects at dietary doses of 3%.[15] The United States Food and Drug Administration (FDA) has granted **D-Psicose** the status of Generally Recognized as Safe (GRAS).[8]

Conclusion and Future Directions

D-Psicose, the C-3 epimer of D-fructose, presents a compelling profile for researchers, scientists, and drug development professionals. Its unique metabolic fate and mechanisms of action, particularly in modulating glucose metabolism, underscore its potential as a functional food ingredient and a therapeutic agent for metabolic diseases. The existing body of evidence



from preclinical and clinical studies provides a strong foundation for its application. Future research should focus on elucidating the long-term effects of **D-Psicose** in diverse human populations, exploring its impact on the gut microbiome in more detail, and investigating its potential synergistic effects with other therapeutic agents for the management of type 2 diabetes and obesity. The continued development of cost-effective, large-scale production methods will also be crucial for its widespread adoption.

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